2,4-Pentadienoic acid, 2-propyl-, ethyl ester
CAS No.:
Cat. No.: VC16560364
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O2 |
|---|---|
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | ethyl (2E)-2-propylpenta-2,4-dienoate |
| Standard InChI | InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3/b9-7+ |
| Standard InChI Key | MJXKYSPVKPCALE-VQHVLOKHSA-N |
| Isomeric SMILES | CCC/C(=C\C=C)/C(=O)OCC |
| Canonical SMILES | CCCC(=CC=C)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound is systematically named ethyl (2E)-2-propylpenta-2,4-dienoate, reflecting its esterification of the carboxylic acid group in 2-propyl-2,4-pentadienoic acid. Its molecular formula is C₁₀H₁₆O₂, derived by replacing the acidic hydroxyl group (-OH) of the parent acid (C₈H₁₂O₂) with an ethoxy group (-OCH₂CH₃) .
Table 1: Comparative Molecular Properties
| Property | 2-Propyl-2,4-pentadienoic Acid | 2-Propyl-2,4-pentadienoic Acid Ethyl Ester |
|---|---|---|
| Molecular Formula | C₈H₁₂O₂ | C₁₀H₁₆O₂ |
| Molecular Weight (g/mol) | 140.18 | 168.23 |
| IUPAC Name | (2E)-2-propylpenta-2,4-dienoic acid | Ethyl (2E)-2-propylpenta-2,4-dienoate |
| SMILES | CCC/C(=C\C=C)C(=O)O | CCC/C(=C\C=C)C(=O)OCC |
Synthesis and Manufacturing
Esterification of the Parent Acid
The ethyl ester is likely synthesized via acid-catalyzed esterification of 2-propyl-2,4-pentadienoic acid with ethanol:
where R represents the 2-propylpenta-2,4-dienoyl moiety. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts .
Alternative Routes
Patented methods for synthesizing 2,4-pentadienoic acid derivatives involve ketene intermediates or Claisen rearrangements, which could be adapted for ester production . For example:
Such methods emphasize controlled reaction conditions to prevent polymerization of the diene system .
Physicochemical Properties
Boiling Point and Solubility
While experimental data for the ethyl ester are unavailable, estimates based on structural analogs suggest:
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Boiling Point: ~220–240°C (vs. 195–210°C for the parent acid)
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LogP: ~2.8–3.2 (higher lipophilicity than the acid, which has LogP 1.98)
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Solubility: Miscible with organic solvents (e.g., ethanol, DMSO); low aqueous solubility (<1 mg/mL) .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester), 1650–1600 cm⁻¹ (conjugated diene C=C) .
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NMR: Key signals include δ 4.1–4.3 ppm (quartet, -OCH₂CH₃), δ 5.3–6.2 ppm (multiplet, diene protons) .
Stability and Reactivity
Thermal and Oxidative Stability
The conjugated diene system renders the compound susceptible to:
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Diels-Alder Reactions: May undergo cycloaddition with electron-deficient dienophiles.
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Autoxidation: Radical-initiated degradation at the allylic positions, necessitating storage under inert atmospheres .
Hydrolytic Sensitivity
The ester bond is hydrolytically labile under acidic or basic conditions:
This property is critical for prodrug applications, where controlled hydrolysis releases the active acid form .
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